molecular formula C5H6O3 B110848 Dihydro-2H-pyran-2,4(3H)-dione CAS No. 33532-46-6

Dihydro-2H-pyran-2,4(3H)-dione

Cat. No.: B110848
CAS No.: 33532-46-6
M. Wt: 114.1 g/mol
InChI Key: CNRPRLWCUGZYJK-UHFFFAOYSA-N
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Description

Dihydro-2H-pyran-2,4(3H)-dione, also known as this compound, is an organic compound with the molecular formula C5H6O3. It is a cyclic compound containing a six-membered ring with two carbonyl groups at positions 2 and 4. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydro-2H-pyran-2,4(3H)-dione can be synthesized through several methods. One common approach involves the reaction of Meldrum’s acid with carbon disulfide and triethylamine, followed by treatment with methyl iodide . Another method includes the cyclization of γ-bromohomoallylic alcohols using copper(I) iodide as a catalyst and 1,10-phenanthroline as a ligand in refluxing acetonitrile .

Industrial Production Methods

Industrial production of oxane-2,4-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

Dihydro-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form more complex oxygen-containing compounds.

    Reduction: Reduction reactions can convert oxane-2,4-dione into its corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in reactions with oxane-2,4-dione include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from reactions involving oxane-2,4-dione depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Dihydro-2H-pyran-2,4(3H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its reactivity is influenced by the electron-withdrawing effects of the carbonyl groups, which can stabilize reaction intermediates and facilitate various transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydro-2H-pyran-2,4(3H)-dione is unique due to its combination of a six-membered ring with two carbonyl groups, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

IUPAC Name

oxane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-4-1-2-8-5(7)3-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRPRLWCUGZYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 2
Dihydro-2H-pyran-2,4(3H)-dione
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Reactant of Route 4
Dihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 5
Dihydro-2H-pyran-2,4(3H)-dione
Reactant of Route 6
Dihydro-2H-pyran-2,4(3H)-dione

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